molecular formula C14H19NO4S2 B14216491 5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid CAS No. 800382-67-6

5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid

Cat. No.: B14216491
CAS No.: 800382-67-6
M. Wt: 329.4 g/mol
InChI Key: KAJMIEQCSBFGSI-OGFXRTJISA-N
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Description

5-[(3R)-dithiolan-3-yl]pentanoic acid and pyridine-3-carboxylic acid are organic compounds with significant roles in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

5-[(3R)-dithiolan-3-yl]pentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 6,8-dithiooctanoic acid using hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Pyridine-3-carboxylic acid is industrially produced through the oxidation of 3-methylpyridine using potassium permanganate or nitric acid. The reaction is conducted at elevated temperatures and requires careful control of reaction parameters to prevent over-oxidation .

Chemical Reactions Analysis

Types of Reactions

5-[(3R)-dithiolan-3-yl]pentanoic acid undergoes various chemical reactions, including:

Pyridine-3-carboxylic acid also undergoes several reactions:

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide, potassium permanganate, and various reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, pH, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrolipoic acid, pyridine-3,5-dicarboxylic acid, and 3-pyridinemethanol .

Scientific Research Applications

5-[(3R)-dithiolan-3-yl]pentanoic acid has numerous applications in scientific research:

Pyridine-3-carboxylic acid is also widely used:

Mechanism of Action

5-[(3R)-dithiolan-3-yl]pentanoic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and regenerates other antioxidants such as vitamin C and E. It also acts as a cofactor for mitochondrial enzyme complexes, enhancing energy production and reducing oxidative stress .

Pyridine-3-carboxylic acid functions as a precursor for NAD and NADP, which are essential for various metabolic pathways. It plays a crucial role in redox reactions, DNA repair, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3R)-dithiolan-3-yl]pentanoic acid is unique due to its chiral nature and potent antioxidant properties. Pyridine-3-carboxylic acid is unique for its role as a vitamin and its involvement in essential metabolic pathways .

Properties

CAS No.

800382-67-6

Molecular Formula

C14H19NO4S2

Molecular Weight

329.4 g/mol

IUPAC Name

5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid

InChI

InChI=1S/C8H14O2S2.C6H5NO2/c9-8(10)4-2-1-3-7-5-6-11-12-7;8-6(9)5-2-1-3-7-4-5/h7H,1-6H2,(H,9,10);1-4H,(H,8,9)/t7-;/m1./s1

InChI Key

KAJMIEQCSBFGSI-OGFXRTJISA-N

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O.C1=CC(=CN=C1)C(=O)O

Canonical SMILES

C1CSSC1CCCCC(=O)O.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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